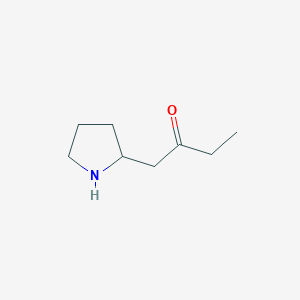

1-(Pyrrolidin-2-yl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3 |

InChI Key |

KVICICRDQOOFQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways for 1 Pyrrolidin 2 Yl Butan 2 One

Established Chemical Synthesis Routes

Established routes for synthesizing chiral pyrrolidine (B122466) derivatives often rely on enzymatic cascades for high stereoselectivity or build upon existing chiral precursors, such as proline.

Biocatalytic cascade reactions offer an elegant and efficient strategy for the asymmetric synthesis of chiral amines and their derivatives. nih.govnih.gov A combination of transaminase (TA) and lipase (B570770) enzymes can be employed in a one-pot system to produce chiral compounds with high enantiomeric and diastereomeric purity. nih.govrsc.orgmdpi.com

Transaminases (TAs), particularly ω-transaminases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate, thereby creating a chiral amine. mdpi.comgoogle.com This process is highly stereoselective. nih.gov Lipases, in turn, are used for the kinetic resolution of racemic mixtures or for stereoselective transformations of functional groups.

In a hypothetical cascade for 1-(pyrrolidin-2-yl)butan-2-one, a diketone precursor, such as heptane-2,5-dione, could be the starting material. A regio- and stereoselective ω-transaminase could first catalyze the amination of one ketone group. Subsequent intramolecular cyclization would form a pyrrolidine ring. The process exploits the complementary selectivity of different enzymes to control the stereochemistry. nih.govnih.gov For instance, a cascade involving an ω-transaminase and a monoamine oxidase (MAO-N) has been successfully used to synthesize chiral 2,5-disubstituted pyrrolidines from 1,4-diketones with excellent enantio- and diastereoselectivity (>94% ee; >98% de). nih.gov This highlights the potential of multi-enzyme systems for efficiently creating complex chiral building blocks. nih.govrsc.org

Table 1: Key Enzymes in Biocatalytic Cascades for Chiral Pyrrolidine Synthesis

| Enzyme Type | Function | Key Characteristics |

| ω-Transaminase (ω-TA) | Catalyzes the stereoselective transfer of an amino group to a ketone. mdpi.com | High regio- and stereoselectivity; crucial for establishing the initial chiral center. nih.govnih.gov |

| Lipase | Catalyzes stereoselective esterification or hydrolysis. | Used for kinetic resolution of intermediates or final products. nih.gov |

| Monoamine Oxidase (MAO-N) | Catalyzes the oxygen-dependent conversion of amines to imines. | Can be used for deracemization in combination with a transaminase. nih.gov |

The pyrrolidine ring is a prevalent core structure in many biologically active molecules, and numerous methods have been developed for its construction. osaka-u.ac.jpnih.gov These methods can be broadly categorized into intramolecular cyclizations and cycloaddition reactions. osaka-u.ac.jpchemistryviews.org Once the pyrrolidine ring is formed, the butanone side chain can be introduced.

One innovative approach to pyrrolidine synthesis is the photo-promoted ring contraction of pyridines using silylborane. osaka-u.ac.jpnih.govnih.govsemanticscholar.org This method converts readily available pyridines into functionalized pyrrolidine derivatives, which can serve as versatile synthons for further elaboration. osaka-u.ac.jpnih.gov Other established methods include [3+2] cycloaddition reactions between azomethine ylides and alkenes, which can afford pyrrolidines with a high degree of stereocontrol. nih.govchemistryviews.org

A common strategy for synthesizing 2-substituted pyrrolidines involves using chiral precursors like L-proline. For example, a similar compound, 1-(pyrrolidin-2-yl)propan-2-one (B1500871), has been synthesized from unsubstituted proline. researchgate.netresearchgate.net This approach involves the functionalization of the carboxylic acid group of proline to introduce the ketone-containing side chain.

General Synthetic Scheme from L-Proline:

Protection: The nitrogen of the L-proline ring is protected (e.g., as a Boc or Cbz derivative).

Activation and Coupling: The carboxylic acid is activated and coupled with a suitable nucleophile to build the carbon backbone of the butanone side chain.

Oxidation: A terminal alcohol or other functional group on the side chain is oxidized to the ketone.

Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final product.

This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure product. mdpi.com

Exploration of Alternative Synthetic Strategies

Alternative strategies often focus on building the aminoketone framework through different bond-forming reactions or by modifying existing molecular scaffolds.

The Mannich reaction is a powerful tool for the synthesis of β-aminoketones through the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov While the target compound is an α-aminoketone relative to the pyrrolidine substituent, the core C-C-N=O structure is amenable to formation via Mannich-type strategies. These reactions typically involve an aldehyde, a primary or secondary amine, and a ketone. nih.govnih.gov

A modified Mannich reaction could be envisioned for synthesizing analogues of this compound. nih.gov For instance, a three-component reaction of an aldehyde, an amine, and a ketone can be catalyzed by acids or bases. organic-chemistry.org Organocatalysts, such as proline and its derivatives, have been shown to facilitate highly stereoselective Mannich-type reactions, yielding α-amino acid derivatives with excellent regio-, diastereo-, and enantioselectivity. organic-chemistry.orgcapes.gov.br This approach could be adapted to create the desired stereocenter adjacent to the ketone.

Table 2: Components of a Hypothetical Mannich Reaction for Aminoketone Synthesis

| Component | Role | Example Precursor for Analogue Synthesis |

| Aldehyde | Electrophile source (forms imine in situ) | Formaldehyde, Acetaldehyde |

| Amine | Nucleophile (forms imine in situ) | Pyrrolidine |

| Ketone | Enol/Enolate source (nucleophile) | Butan-2-one, Acetone (B3395972) |

| Catalyst | Promotes reaction | Proline, Lewis Acids (e.g., Zn, Bi(OTf)₃) organic-chemistry.org |

Synthesizing this compound can also be achieved by modifying readily available pyrrolidine or butanone precursors. This approach is valuable for creating diverse libraries of related compounds. nih.gov

From Pyrrolidine Derivatives: Starting with a commercially available chiral pyrrolidine derivative, such as (S)-prolinol or (S)-2-(methoxymethyl)pyrrolidine, the butanone side chain can be introduced at the C-2 position. mdpi.com This often involves nucleophilic substitution or addition reactions. For example, the synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives has been demonstrated starting from proline, showcasing the feasibility of this strategy. researchgate.net

From Butanone Derivatives: An alternative route begins with butan-2-one. A functional group, such as a halogen, is introduced at the C-1 position (e.g., 1-bromo-butan-2-one). This electrophilic intermediate can then react with a suitable pyrrolidine precursor that contains a nucleophilic nitrogen, which subsequently cyclizes to form the pyrrolidine ring.

These derivatization approaches allow for modular synthesis, where different pyrrolidine or side-chain precursors can be combined to generate a variety of analogues. mdpi.com

Principles of Stereoselective Synthesis and Enantiomeric Resolution Techniques

Due to the presence of a stereocenter at the C-2 position of the pyrrolidine ring, controlling the stereochemistry is a critical aspect of synthesizing this compound. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. Methods include:

[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes can generate substituted pyrrolidines. chemistryviews.org Using chiral catalysts or chiral auxiliaries in these reactions allows for the stereoselective formation of up to four stereogenic centers. chemistryviews.orgua.es

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can induce high stereoselectivity in reactions like the Mannich reaction, which forms the C-C bond of the aminoketone framework. capes.gov.br

Biocatalysis: As discussed previously, enzymes like transaminases offer excellent stereocontrol in the formation of chiral amines from prochiral ketones. nih.govnih.gov

Enantiomeric Resolution: If a synthesis results in a racemic mixture (an equal mixture of both enantiomers), the enantiomers must be separated in a process called chiral resolution. wikipedia.org Common techniques include:

Diastereomeric Salt Formation: This is the most common method for resolving amines. wikipedia.orglibretexts.org The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. wikipedia.orgmdpi.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.orgmdpi.com Once separated, the pure enantiomer of the amine can be recovered by removing the chiral acid. wikipedia.org

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). mdpi.comnih.gov The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. mdpi.comresearchgate.net

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent Type | Examples | Principle of Separation |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid libretexts.org | Formation of diastereomeric salts with differing solubilities. wikipedia.org |

| Chiral Alcohols (for derivatization) | (S)-Mandelic acid wikipedia.org | Formation of diastereomeric esters for chromatographic separation. libretexts.org |

Application of Chiral Catalysis in Asymmetric Synthesis

The asymmetric synthesis of 2-substituted pyrrolidines, including structures analogous to this compound, frequently employs chiral catalysts to induce enantioselectivity. Organocatalysis, in particular, has emerged as a powerful tool. Proline and its derivatives are often utilized as chiral catalysts in aldol (B89426) and Mannich reactions, which can be adapted to form the desired carbon-carbon bond between the pyrrolidine ring and the butanone side chain.

One conceptual approach involves the proline-catalyzed asymmetric aldol addition of butan-2-one to a suitable proline-derived electrophile. While direct literature on this specific reaction for this compound is scarce, the principles are well-established for the addition of acetone to various aldehydes. These reactions proceed through an enamine intermediate, where the chiral catalyst directs the approach of the electrophile, thereby controlling the stereochemical outcome. The choice of proline enantiomer (L-proline or D-proline) can determine the configuration of the newly formed stereocenter.

Furthermore, chiral ionic liquids based on L-proline have been developed and tested as efficient catalysts in asymmetric Michael addition reactions of ketones to nitro-olefins, achieving high enantioselectivities (up to 95% ee). This methodology offers a potential pathway for the enantioselective synthesis of precursors to this compound.

Another catalytic strategy involves the use of metal complexes with chiral ligands. For instance, chromium(salen) complexes have been shown to catalyze the asymmetric α-alkylation of tributyltin enolates with high enantioselectivity, providing access to α-quaternary centers. While not a direct synthesis of the target compound, this demonstrates the potential of chiral metal catalysts in controlling stereochemistry in reactions that could be adapted for its synthesis.

| Catalyst Type | Reaction Type | Potential Application in Synthesis | Key Advantages |

| Proline & Derivatives | Asymmetric Aldol/Mannich Reactions | Formation of the C-C bond between the pyrrolidine and butanone moieties. | Readily available, inexpensive, environmentally friendly. |

| Chiral Ionic Liquids | Asymmetric Michael Addition | Enantioselective synthesis of precursors. | High enantioselectivity, potential for catalyst recycling. |

| Chiral Metal Complexes | Asymmetric Alkylation | Stereocontrolled introduction of the butanone side chain. | High enantioselectivity for complex stereocenters. |

Diastereoselective Synthetic Design for Defined Stereoisomers

The synthesis of specific diastereomers of this compound necessitates a strategic approach that controls the relative stereochemistry of multiple chiral centers. A powerful and general method for the asymmetric synthesis of 2-substituted pyrrolidines, which can be applied to achieve high diastereoselectivity, involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. nih.gov

In this strategy, the diastereoselectivity is effectively controlled by the choice of the reducing agent. For example, the use of LiBHEt₃ (Super-Hydride®) can lead to the formation of one diastereomer with high selectivity (e.g., 99:1 dr), while switching the reducing agent to DIBAL-H/LiHMDS can produce the corresponding epimer, also with excellent diastereoselectivity (e.g., 1:99 dr). nih.gov This method is applicable to a wide range of substrates, including those with aliphatic substituents, making it a viable route for the synthesis of specific stereoisomers of this compound. The starting γ-chloro-N-tert-butanesulfinyl ketimines can be prepared from commercially available starting materials. Subsequent removal of the tert-butanesulfinyl chiral auxiliary provides the target 2-substituted pyrrolidine in high yield. nih.gov

Another established strategy for achieving diastereoselectivity is through the alkylation of proline enolates. The stereochemistry of the existing chiral center in the proline ring directs the approach of the electrophile. By carefully selecting the N-protecting group and the reaction conditions, it is possible to influence the facial selectivity of the enolate alkylation. While this method is well-documented for introducing various alkyl groups, its application to introduce a 1-halobutan-2-one or a similar electrophile would require careful optimization to achieve the desired diastereoselectivity.

The principle of self-regeneration of stereocenters (SRS) using proline-derived imidazolidinones also offers a pathway to diastereomerically pure products. nih.gov In this approach, the stereoselectivity of the alkylation is dictated by the nature of a temporary chiral auxiliary group, allowing for the synthesis of either cis or trans configured products with high levels of control. nih.gov

| Synthetic Strategy | Key Control Element | Potential Diastereoselectivity | Applicability to this compound |

| Reductive Cyclization of N-tert-butanesulfinyl ketimines | Choice of Reducing Agent (e.g., LiBHEt₃ vs. DIBAL-H) | High (e.g., >99:1 dr) | High, provides access to either epimer. nih.gov |

| Alkylation of Proline Enolates | N-Protecting Group, Reaction Conditions | Moderate to High | Feasible, requires optimization for the specific electrophile. |

| Self-Regeneration of Stereocenters (SRS) | Temporary Chiral Auxiliary | High | Potentially applicable for diastereodivergent synthesis. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 1 Pyrrolidin 2 Yl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-(Pyrrolidin-2-yl)butan-2-one provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is characterized by specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) that reveal the connectivity of the proton network.

Pyrrolidine (B122466) Ring Protons: The protons on the pyrrolidine ring typically appear as complex multiplets in the upfield region of the spectrum. The proton at the C2 position, being adjacent to both the nitrogen atom and the butanone substituent, would exhibit a distinct chemical shift. The remaining protons on the C3, C4, and C5 positions would show characteristic diastereotopic splitting patterns.

Butanone Chain Protons: The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are expected to appear as a doublet of doublets or a more complex multiplet due to coupling with the neighboring methine proton on the pyrrolidine ring. The terminal methyl group (CH₃) of the ethyl ketone moiety would typically resonate as a triplet, coupled to the adjacent methylene protons. The methylene protons of the ethyl group would in turn appear as a quartet.

N-H Proton: The proton attached to the nitrogen atom of the pyrrolidine ring would likely appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH (Pyrrolidine C2) | 3.0 - 3.5 | Multiplet | - |

| CH₂ (Pyrrolidine C5) | 2.8 - 3.2 | Multiplet | - |

| CH₂ (Pyrrolidine C3, C4) | 1.5 - 2.0 | Multiplet | - |

| CH₂ (Butanone C1) | 2.5 - 2.9 | Multiplet | - |

| CH₂ (Butanone C3) | 2.4 - 2.6 | Quartet | ~7.5 |

| CH₃ (Butanone C4) | 1.0 - 1.2 | Triplet | ~7.5 |

| NH (Pyrrolidine) | 1.5 - 3.0 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., alkyl, ketone, etc.) and its local electronic environment.

Carbonyl Carbon: The most downfield signal in the spectrum is attributed to the carbonyl carbon (C=O) of the butanone moiety, typically appearing in the range of 208-215 ppm.

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring would resonate at distinct chemical shifts. The C2 carbon, being attached to the nitrogen and the butanone side chain, would be found at a specific downfield position compared to the other ring carbons.

Butanone Chain Carbons: The carbons of the butanone side chain would also exhibit characteristic signals.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Butanone C2) | 208 - 215 |

| CH (Pyrrolidine C2) | 55 - 65 |

| CH₂ (Pyrrolidine C5) | 45 - 55 |

| CH₂ (Butanone C1) | 40 - 50 |

| CH₂ (Butanone C3) | 30 - 40 |

| CH₂ (Pyrrolidine C3) | 25 - 35 |

| CH₂ (Pyrrolidine C4) | 20 - 30 |

| CH₃ (Butanone C4) | 5 - 15 |

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the C1 methylene protons of the butanone chain and the C2 methine proton of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of a proton signal to its attached carbon, for example, linking the chemical shift of the C4 methyl protons to the C4 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms. This is crucial for establishing the connectivity between different functional groups, such as the correlation between the C1 methylene protons and the C2 carbonyl carbon, confirming the butanone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, regardless of their bonding connectivity. This is particularly valuable for elucidating the stereochemistry and preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound with high accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₈H₁₅NO), HRMS would provide an exact mass measurement that distinguishes it from other isomers or compounds with the same nominal mass.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the bond between the pyrrolidine ring and the butanone side chain, as well as fragmentation of the pyrrolidine ring itself.

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy) for Functional Group Identification

While NMR and mass spectrometry provide the core structural framework, other spectroscopic techniques offer complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the region of 1700-1725 cm⁻¹. Additionally, a broad absorption corresponding to the N-H stretch of the secondary amine in the pyrrolidine ring would be expected around 3300-3500 cm⁻¹. C-H stretching and bending vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group. A weak n→π* transition would be expected in the UV region, which is characteristic of ketones.

Computational Chemistry and Theoretical Investigations of 1 Pyrrolidin 2 Yl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(Pyrrolidin-2-yl)butan-2-one. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing the molecular geometry of this compound to find its most stable three-dimensional conformation. DFT calculations can determine various energetic properties, such as the total energy, heats of formation, and bond dissociation energies. researchgate.net These calculations are crucial for understanding the molecule's stability and the energy changes that occur during chemical reactions. mdpi.comresearchgate.net

For a molecule like this compound, DFT can be used to explore the potential energy surface, identifying the lowest energy structures (global minima) and other stable conformations (local minima). This is particularly important due to the flexibility of the pyrrolidine (B122466) ring and the rotatable bond connecting it to the butanone side chain. The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -482.123 | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | 1.12 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 7.57 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (Debye) | 2.89 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties and reactivity indices for this compound. researchgate.net

Reactivity indices derived from these calculations, such as electronegativity, chemical hardness, and softness, offer a quantitative measure of the molecule's reactivity. The Fukui function, another important descriptor, can be calculated to identify the most electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how this compound will interact with other chemical species and for understanding its reaction mechanisms at a fundamental level. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

Molecular modeling and dynamics simulations are essential tools for exploring the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations, often referred to as "envelope" and "twisted" forms. nih.gov Additionally, rotation around the single bond connecting the pyrrolidine ring to the butanone side chain gives rise to different rotamers. A thorough conformational analysis is necessary to identify all possible low-energy conformations and to determine their relative stabilities. researchgate.net

Energy minimization studies, often performed using molecular mechanics force fields or quantum chemical methods, are used to optimize the geometry of each conformer and calculate its potential energy. researchgate.net The results of these studies provide a detailed picture of the conformational landscape of the molecule, highlighting the most populated conformations under given conditions.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 65.2 |

| 2 | 65° | 0.85 | 20.1 |

| 3 | -70° | 1.20 | 14.7 |

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound over time, providing insights into its interactions with other molecules, including solvent molecules. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to understand how solvation affects its conformational preferences and dynamic behavior.

These simulations can also be used to study the formation of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for understanding the molecule's properties in a condensed phase. The analysis of radial distribution functions and other structural properties from MD trajectories can reveal detailed information about the solvation shell surrounding the molecule.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful framework for predicting the chemical reactivity of this compound and for elucidating the mechanisms of reactions in which it participates. By examining the distribution of electron density, molecular electrostatic potential, and the frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For instance, the carbonyl oxygen is expected to be a site of high electron density and thus a likely proton acceptor or a site for electrophilic attack. Conversely, the alpha-carbon to the carbonyl group may be susceptible to nucleophilic attack.

Furthermore, computational methods can be used to map out the entire potential energy surface of a chemical reaction, identifying the transition states that connect reactants to products. nih.gov The calculation of activation energies and reaction enthalpies allows for the prediction of reaction rates and the determination of the most favorable reaction pathways. nih.govresearchgate.net This level of detail is often difficult to obtain through experimental means alone and is essential for a comprehensive understanding of the chemical behavior of this compound.

Transition State Analysis and Reaction Energy Barrier Calculations

Transition state analysis is a critical computational technique used to study the mechanism of chemical reactions. It involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. This barrier determines the rate of the reaction.

For a molecule like this compound, a potential reaction of interest is an intramolecular cyclization or rearrangement. Theoretical calculations, typically using Density Functional Theory (DFT), can map out the potential energy surface for such a reaction. The process involves identifying the reactant, product, and the transition state connecting them. The energy difference between the transition state and the reactant provides the reaction energy barrier.

While specific data for this compound is not available, a hypothetical reaction pathway analysis for a related pyrrolidinyl ketone system is presented in the table below to illustrate the type of data generated in such studies.

| Reaction Step | Transition State (TS) | Calculated Energy Barrier (kcal/mol) | Method/Basis Set |

|---|---|---|---|

| Initial Conformation to TS1 | TS1 | 25.8 | B3LYP/6-31G(d) |

| TS1 to Intermediate | - | -15.2 | B3LYP/6-31G(d) |

| Intermediate to TS2 | TS2 | 18.5 | B3LYP/6-31G(d) |

| TS2 to Product | - | -30.1 | B3LYP/6-31G(d) |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites.tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The nitrogen atom of the pyrrolidine ring would also exhibit some negative potential due to its lone pair of electrons. Regions of positive potential would be expected around the hydrogen atoms, particularly those attached to the pyrrolidine ring and the alpha-carbon to the carbonyl group.

| Atom/Region | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -45.2 | Electrophilic Attack |

| Pyrrolidine Nitrogen (N) | -25.8 | Electrophilic Attack / Protonation Site |

| Hydrogens on Pyrrolidine Ring | +30.5 | Nucleophilic Attack |

| Hydrogens on Butanone Chain | +22.1 | Nucleophilic Attack |

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Processes.tandfonline.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. tandfonline.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen and the carbonyl oxygen, reflecting the regions of highest electron density. The LUMO would likely be centered on the carbonyl carbon and the adjacent atoms, representing the most electrophilic site. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.85 | N (pyrrolidine), O (carbonyl) |

| LUMO | -0.95 | C=O (carbonyl group) |

| HOMO-LUMO Gap | 5.90 | - |

| Compound | Relative Energy (kcal/mol) | Note |

|---|---|---|

| This compound | 0.00 | Reference Compound |

| 1-(Pyrrolidin-3-yl)butan-2-one | +2.5 | Higher energy due to steric interactions |

| 1-(Pyrrolidin-1-yl)butan-2-one | -5.2 | Lower energy, more stable conformation |

Structure Activity Relationship Sar and Biological Target Interactions for Pyrrolidinyl Butanone Scaffolds

Systematic Modification and Design Principles for Bioactive Pyrrolidine-Containing Analogues

The design of bioactive molecules containing a pyrrolidine (B122466) scaffold is a strategic endeavor in medicinal chemistry, leveraging the ring's inherent properties to optimize pharmacological activity. nih.govfrontiersin.org The saturated nature of the pyrrolidine ring provides a three-dimensional geometry that can effectively explore pharmacophore space, a key advantage over flat, aromatic systems. nih.govresearchgate.netnih.gov This non-planar structure, often described as having "pseudorotation," allows for a variety of substituent orientations, influencing the molecule's interaction with biological targets. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies on diverse pyrrolidine derivatives have revealed key insights into the optimal placement and nature of these substituents. nih.govnih.gov For example, in the context of developing inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], a key enzyme in antibiotic resistance, systematic modifications of a pyrrolidine pentamine scaffold have demonstrated that while truncations of the molecule lead to a loss of inhibitory activity, alterations of functionalities and stereochemistry have varied effects on inhibitory properties. nih.govnih.gov

Table 1: General Design Principles for Bioactive Pyrrolidine Analogues

| Design Principle | Rationale | Potential Impact on Bioactivity |

| Control of Stereochemistry | Enantiomers and diastereomers can have different binding affinities and efficacies due to the chiral nature of biological targets. nih.govresearchgate.netnih.gov | Enhanced potency, selectivity, and reduced off-target effects. |

| Ring Conformation Control | Substituents can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that is favorable for binding. nih.gov | Increased binding affinity and modulation of agonist/antagonist activity. |

| Modulation of Basicity | The nitrogen atom's basicity can be tuned through electronic effects of substituents, affecting ionization state and interaction with acidic residues in the binding pocket. nih.gov | Optimized pharmacokinetic properties and target engagement. |

| Introduction of Functional Groups | Addition of hydrogen bond donors/acceptors, lipophilic groups, or polar moieties can create new interactions with the target. frontiersin.org | Improved binding affinity, selectivity, and ADME properties. |

| Scaffold Hopping/Hybridization | Combining the pyrrolidine core with other pharmacophoric fragments can lead to novel compounds with unique biological profiles. nih.gov | Discovery of new chemical entities with improved or novel mechanisms of action. |

Investigation of Receptor/Enzyme Binding Affinities and Modulatory Effects (Conceptual Framework for Pyrrolidine Derivatives)

The pyrrolidine scaffold is a versatile component of ligands for a wide range of receptors and enzymes. The binding affinity and modulatory effects of pyrrolidine derivatives are dictated by the intricate interplay of steric and electronic factors that govern their interaction with the target's binding site. nih.govresearchgate.net

A conceptual framework for understanding these interactions involves considering the pyrrolidine ring as a central scaffold that positions key functional groups in a precise spatial orientation to engage with complementary residues in the binding pocket. These interactions can include:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring, as well as substituents containing hydroxyl, amino, or carbonyl groups, can act as hydrogen bond donors or acceptors.

Ionic Interactions: A protonated pyrrolidine nitrogen can form salt bridges with acidic amino acid residues such as aspartate or glutamate.

Van der Waals Forces and Hydrophobic Interactions: Alkyl or aryl substituents on the pyrrolidine ring can engage in hydrophobic interactions with nonpolar regions of the binding site.

Dipole-Dipole Interactions: The polarity of the pyrrolidine ring and its substituents can lead to favorable dipole-dipole interactions.

Table 2: Examples of Pyrrolidine Derivatives and Their Biological Targets

| Compound Class | Biological Target | Key Interactions |

| Pyrrolidinyl benzofurans | α4β2 nicotinic acetylcholine (B1216132) receptors | Hydroxylation on the benzene (B151609) ring leads to high affinity and selectivity. unimi.itresearchgate.net |

| Pyrrolidine-indole derivatives | 5-HT2A serotonin (B10506) receptors | The pyrrolidine ring contributes to the overall shape for receptor binding. nih.gov |

| Pyrrolidine sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | The sulfonamide and other substituents engage in specific interactions within the enzyme's active site. frontiersin.org |

| Pyrrolidine pentamines | Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | Specific substitutions at multiple positions on the pyrrolidine scaffold are crucial for inhibitory activity. nih.govnih.gov |

Influence of Stereochemical Configuration on Molecular Recognition and Biological Activity

One of the most significant features of the pyrrolidine ring is the potential for multiple stereogenic centers, leading to a variety of stereoisomers. nih.govresearchgate.netnih.gov The stereochemical configuration of a pyrrolidine-containing molecule is often a critical determinant of its biological activity, as biological macromolecules such as receptors and enzymes are themselves chiral. nih.govresearchgate.netnih.gov

Different enantiomers or diastereomers of a pyrrolidine derivative can exhibit vastly different binding affinities, efficacies, and even pharmacological profiles. nih.govresearchgate.net This is because the spatial arrangement of substituents on the chiral centers dictates how the molecule fits into the three-dimensional architecture of the binding site. A specific stereoisomer may present its key interacting groups in the optimal orientation for binding, while its mirror image or a diastereomer may not.

For instance, the relative stereochemistry of substituents on the pyrrolidine ring can influence the ring's conformation, which in turn affects the positioning of pharmacophoric elements. nih.govbeilstein-journals.org Selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact the biological roles of modified peptides and proteins. nih.govbeilstein-journals.org The presence of fluorine can significantly influence the stereochemical behavior and, consequently, molecular properties such as polarity and intermolecular interactions. nih.govbeilstein-journals.org

The importance of stereochemistry is highlighted in numerous studies. For example, the (R)-enantiomers of certain alkylpyrrolidine alkaloids have been reported to possess a binding affinity for DNA. nih.gov The stereoselective synthesis of pyrrolidine derivatives is therefore a major focus in medicinal chemistry to ensure the production of the desired, most active stereoisomer. mdpi.com

Table 3: Impact of Stereochemistry on the Biological Activity of Pyrrolidine Derivatives

| Stereochemical Feature | Consequence for Molecular Recognition | Example of Impact on Bioactivity |

| Enantiomers | Different spatial arrangement of substituents leads to differential binding to chiral receptors/enzymes. nih.govresearchgate.netnih.gov | One enantiomer may be a potent agonist while the other is inactive or an antagonist. |

| Diastereomers | Altered relative orientation of multiple stereocenters affects the overall shape and fit within the binding pocket. | Diastereomers can exhibit significant differences in potency and selectivity. |

| Cis/Trans Isomerism | The geometric arrangement of substituents on the ring influences the molecule's conformation and presentation of binding groups. nih.gov | Cis and trans isomers can have distinct biological activities and metabolic stabilities. |

| Ring Puckering | The preferred envelope or twist conformation of the pyrrolidine ring, influenced by substituents, determines the pseudo-axial and pseudo-equatorial positions of functional groups. nih.gov | A specific ring pucker may be required for optimal interaction with the biological target. |

Mechanistic Studies of Biological Interactions and Functional Modulation

Understanding the mechanism by which pyrrolidine-containing compounds interact with their biological targets is crucial for rational drug design and development. Mechanistic studies aim to elucidate the molecular details of these interactions and how they translate into a functional biological response.

These studies often employ a combination of experimental and computational techniques. X-ray crystallography and NMR spectroscopy can provide detailed structural information on how a pyrrolidine derivative binds to its target protein, revealing the specific amino acid residues involved in the interaction. Molecular docking and molecular dynamics simulations can complement this experimental data by predicting binding modes and energies, helping to rationalize observed SAR. nih.gov

For example, mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C–H amination have provided insights into the reaction pathways, which can be relevant for the design of novel synthetic methodologies for creating diverse pyrrolidine libraries. nih.govacs.org In the context of biological interactions, mechanistic studies have been conducted on pyrrolizine derivatives, a class of compounds containing a fused pyrrolidine ring system. researchgate.net These studies have revealed that their anticancer activity can be attributed to mechanisms such as DNA alkylation and inhibition of enzymes like cyclooxygenase (COX). researchgate.net

The functional modulation by pyrrolidine derivatives can range from competitive inhibition of enzymes, where the compound binds to the active site and prevents substrate binding, to allosteric modulation of receptors, where binding to a site distinct from the orthosteric ligand binding site alters the receptor's conformation and activity. The nature of this modulation—whether it is agonism, antagonism, or inverse agonism—is determined by the specific conformational changes induced in the target protein upon ligand binding.

Advanced Applications and Future Research Directions of 1 Pyrrolidin 2 Yl Butan 2 One

Utility as Versatile Building Blocks and Synthetic Scaffolds in Complex Molecule Synthesis

The true power of 1-(Pyrrolidin-2-yl)butan-2-one in synthetic chemistry lies in its potential as a chiral building block. Chiral 2-substituted pyrrolidines, often derived from the natural amino acid proline, are invaluable starting materials for the stereocontrolled synthesis of complex molecular architectures. ubc.camdpi.com These scaffolds allow chemists to construct intricate molecules with high precision, which is critical for producing specific enantiomers of biologically active compounds. acs.org

The development of synthetic methods to create substituted pyrrolidines is a major goal in organic synthesis, as the pyrrolidine (B122466) motif is a core component of numerous natural products and pharmaceuticals. acs.org For instance, stereoselective methods have been developed to produce pyrrolidine derivatives that serve as key intermediates in the total synthesis of complex alkaloids, such as the marine cytotoxic agent (−)-lepadiformine A. acs.org

This compound serves as a bifunctional scaffold. The secondary amine within the pyrrolidine ring and the ketone group on the side chain provide two distinct points for chemical modification. This allows for sequential or orthogonal functionalization, enabling the construction of diverse and complex molecular libraries. Its structure is amenable to elaboration into more complex nitrogenous compounds, making it a valuable educt for synthetic chemists. ubc.canbinno.com

Potential in Scaffold-Based Drug Discovery and Medicinal Chemistry Research (General for Pyrrolidine Derivatives)

The pyrrolidine ring is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This prevalence is not coincidental; the scaffold possesses several properties that make it ideal for drug design. frontiersin.orgresearchgate.net

Unlike flat, two-dimensional aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional geometry. nih.gov This non-planarity, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net The stereocenters present in substituted pyrrolidine scaffolds are crucial, as different stereoisomers can exhibit vastly different biological profiles, potencies, and toxicities. researchgate.net

Compounds incorporating the pyrrolidine scaffold have demonstrated a broad spectrum of biological activities, including:

Anticancer nih.gov

Antiviral frontiersin.orgnih.gov

Antibacterial frontiersin.orgnih.gov

Anti-inflammatory frontiersin.orgnih.gov

Anticonvulsant frontiersin.orgnih.gov

Central Nervous System (CNS) activity researchgate.net

The structural motif of this compound, as a substituted pyrrolidine, thus represents a promising starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents across these and other disease areas.

Table 1: Potential Applications of this compound and Related Scaffolds

| Field | Specific Application Area | Rationale based on Structural Features |

|---|---|---|

| Complex Synthesis | Chiral Building Block for Natural Products & APIs | Chiral center at C2 allows for stereocontrolled synthesis. Bifunctional nature (amine and ketone) permits diverse modifications. |

| Medicinal Chemistry | Scaffold for Drug Discovery (e.g., CNS, oncology) | The 3D pyrrolidine scaffold is a "privileged structure" known to interact with various biological targets. |

| Materials Science | Component in Advanced Polymers and Coatings | Pyrrolidinone derivatives can enhance thermal, mechanical, and chemical properties of materials. nbinno.com |

| Materials Science | Ligands for Functional Metal Complexes (e.g., Photovoltaics) | The nitrogen atom can coordinate with metals to create materials with tailored electronic and optical properties. acs.org |

| Catalysis | Precursor for Asymmetric Organocatalysts | The chiral secondary amine is a classic motif for catalysts used in stereoselective reactions. nih.govnih.gov |

| Chemical Biology | Fragment for Bioactive Compound Libraries | The scaffold is common in bioactive molecules, making it ideal for creating libraries to screen for new biological functions. nih.gov |

Exploration of Applications in Materials Science and Polymer Chemistry

While the utility of pyrrolidines in medicinal chemistry is well-established, their application in materials science is an emerging and promising field. Certain pyrrolidinone derivatives are already used as additives or intermediates in the formulation of advanced polymers, specialized coatings, and novel composite materials. nbinno.com Their incorporation can significantly influence the mechanical, thermal, and chemical resistance properties of the final products. nbinno.com

Furthermore, the pyrrolidine moiety can be integrated into more sophisticated functional materials. For example, pyrrolidine-containing polypyridine ligands have been synthesized and complexed with ruthenium. acs.org The electron-donating nature of the pyrrolidine nucleus in these complexes led to a notable improvement in visible light absorption, opening new avenues for the design of more efficient photovoltaic devices. acs.org Given its structure, this compound could be similarly employed as a ligand or be incorporated into polymer backbones through its amine or ketone functionalities to create new materials with unique optical, electronic, or physical properties.

Interdisciplinary Research Opportunities Integrating Chemical Biology, Catalysis, and Advanced Synthesis

The potential of this compound extends across multiple scientific disciplines, creating opportunities for synergistic research.

Catalysis: The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, was revolutionized by the use of the simple pyrrolidine derivative, L-proline. nih.govnih.gov Since then, a vast number of highly effective catalysts based on the chiral pyrrolidine scaffold have been developed. mdpi.com The structure of this compound, containing a chiral secondary amine, makes it an ideal candidate for development into a novel organocatalyst for asymmetric transformations.

Chemical Biology: Chemical biology seeks to understand complex biological systems using chemical tools. Given that the pyrrolidine scaffold is a core feature of many bioactive natural products, derivatives of this compound could be used to synthesize chemical probes or entire libraries of compounds for screening against biological targets. nih.gov Advanced strategies, such as the site-specific incorporation of deuterium (B1214612) into pyrrolidine rings to study metabolic pathways and improve pharmacokinetic properties, highlight the deep integration of chemistry and biology. rsc.org

Advanced Synthesis: The demand for structurally diverse and stereochemically pure pyrrolidine derivatives continues to drive innovation in synthetic organic chemistry. organic-chemistry.org The creation of molecules like this compound is a compelling objective for chemists developing novel synthetic methodologies, such as catalytic C-H amination, tandem reactions, or asymmetric cycloadditions. acs.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.